2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid
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Overview
Description
2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a benzo[f]pyrido[1,2-a]indole core. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the benzo[f]pyrido[1,2-a]indole core, followed by functionalization to introduce the carbonyl and amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, potentially leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid involves targeting specific molecular pathways. For instance, it has been shown to target iron-sulfur proteins in Mycobacterium tuberculosis, disrupting redox processes and leading to bacterial cell death . The compound interacts with these proteins, causing oxidative stress and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
6,11-Dioxobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid: Shares a similar core structure but lacks the amino and benzoic acid groups.
Isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate: Another derivative with different substituents, affecting its reactivity and biological activity.
Uniqueness
2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to target specific proteins and pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H14N2O5 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(6,11-dioxonaphtho[2,3-b]indolizine-12-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C24H14N2O5/c27-21-13-7-1-2-8-14(13)22(28)20-19(21)18(17-11-5-6-12-26(17)20)23(29)25-16-10-4-3-9-15(16)24(30)31/h1-12H,(H,25,29)(H,30,31) |
InChI Key |
WDNOQKOZUNGRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)NC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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